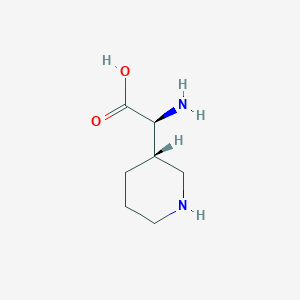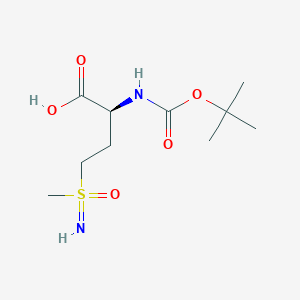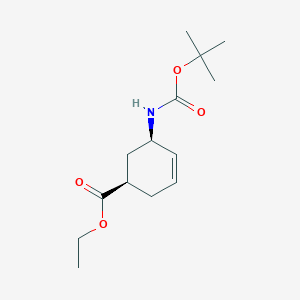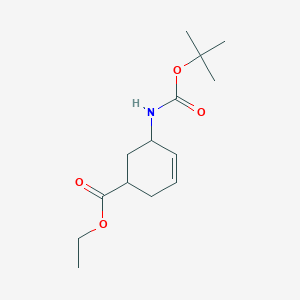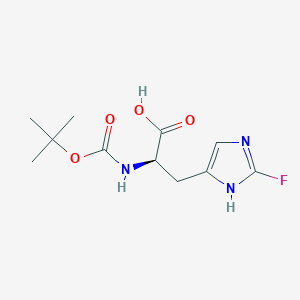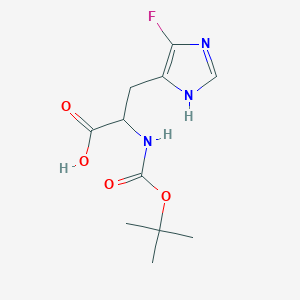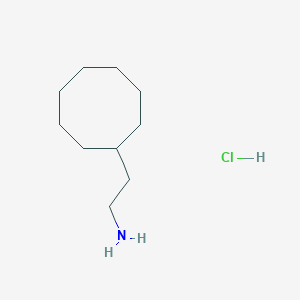
2-Cyclooctyl-ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclooctyl-ethylamine hydrochloride is an organic compound with the molecular formula C10H22ClN and a molecular weight of 191.74 g/mol . It is typically found as a white crystalline powder and is soluble in water and most polar organic solvents . This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclooctyl-ethylamine hydrochloride typically involves the following steps:
Hydrogenation of Cyclooctene: Cyclooctene is hydrogenated to form cyclooctane.
Bromination: Cyclooctane reacts with bromine to form cyclooctyl bromide.
Amination: Cyclooctyl bromide undergoes nucleophilic substitution with ethylamine to form 2-Cyclooctyl-ethylamine.
Formation of Hydrochloride Salt: The final step involves reacting 2-Cyclooctyl-ethylamine with hydrochloric acid to form this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclooctyl-ethylamine hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with alkyl halides to form substituted amines.
Oxidation: Can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it back to the parent amine.
Acylation: Reacts with acid chlorides to form amides
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Acylation: Acid chlorides or anhydrides in the presence of a base
Major Products
Substituted Amines: From nucleophilic substitution.
Amides or Nitriles: From oxidation.
Parent Amine: From reduction.
Amides: From acylation
Aplicaciones Científicas De Investigación
2-Cyclooctyl-ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mecanismo De Acción
The mechanism of action of 2-Cyclooctyl-ethylamine hydrochloride involves its interaction with various molecular targets. It acts as a nucleophile in chemical reactions, forming bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexyl-ethylamine hydrochloride: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
2-Cyclopentyl-ethylamine hydrochloride: Contains a cyclopentyl group.
2-Cycloheptyl-ethylamine hydrochloride: Contains a cycloheptyl group .
Uniqueness
2-Cyclooctyl-ethylamine hydrochloride is unique due to its larger cyclooctyl ring, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications .
Propiedades
IUPAC Name |
2-cyclooctylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c11-9-8-10-6-4-2-1-3-5-7-10;/h10H,1-9,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHDGICPFYAJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
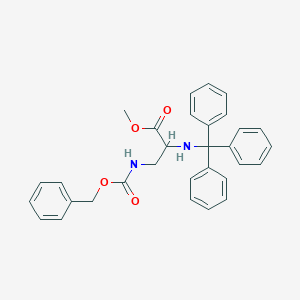
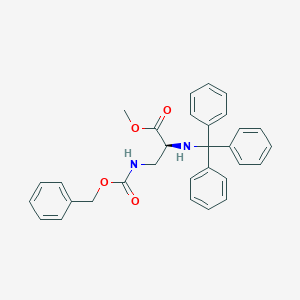
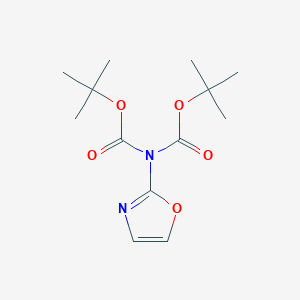
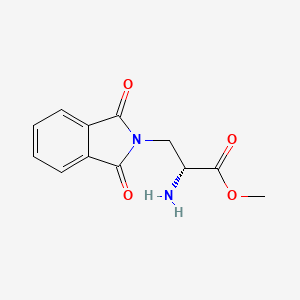
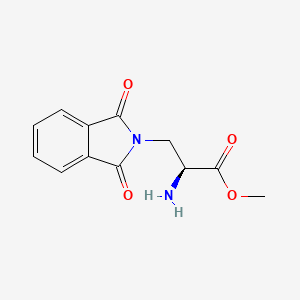
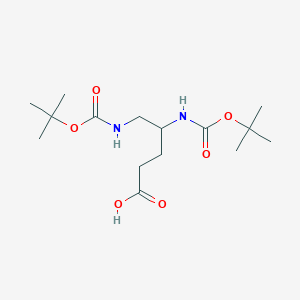
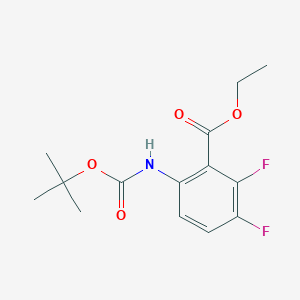
![(2S)-2-amino-2-[(3R)-piperidin-1-ium-3-yl]acetate](/img/structure/B8186188.png)
